

Comparative Guide: Mass Spectrometry Fragmentation of Azepane Derivatives

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Compound of Interest

Compound Name: (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine

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Introduction

Azepane (hexamethyleneimine), a seven-membered saturated nitrogen heterocycle, is a critical pharmacophore in drug development, serving as a core scaffold in antihistamines (e.g., azelastine), CNS-active agents, and antidiabetic drugs.^[1] Unlike its five-membered (pyrrolidine) and six-membered (piperidine) analogs, azepane exhibits unique conformational flexibility, leading to distinct fragmentation pathways in mass spectrometry (MS).

This guide compares the fragmentation behaviors of azepane derivatives under Electron Impact (EI) and Electrospray Ionization (ESI-CID), providing mechanistic causality for the observed ions to aid in structural elucidation.

Mechanistic Fragmentation Pathways (EI-MS)

In hard ionization (EI, 70 eV), azepane derivatives undergo extensive fragmentation driven by the radical site on the nitrogen. The seven-membered ring allows for transannular hydrogen transfers that are kinetically less favorable in smaller rings.

Mechanism A: Alpha-Cleavage and Ring Opening (Dominant)

The primary driver is the ionization of the nitrogen lone pair, followed by homolytic cleavage of the C(

) - C(

) bond.

- Unsubstituted Azepane (MW 99):
 - Step 1: Ionization to

(m/z 99).^[1]
 - Step 2:

-cleavage opens the ring, forming a distonic radical cation.
 - Step 3: A specific hydrogen rearrangement (often from C4 or C5) facilitates the loss of a propyl radical (

, 43 Da).
 - Result: Formation of the base peak at m/z 56 (

).
 - Note: This contrasts with piperidine, where the loss of ethylene (28 Da) or Hydrogen (1 Da) is more prevalent.

Mechanism B: N-Substituted Fragmentation

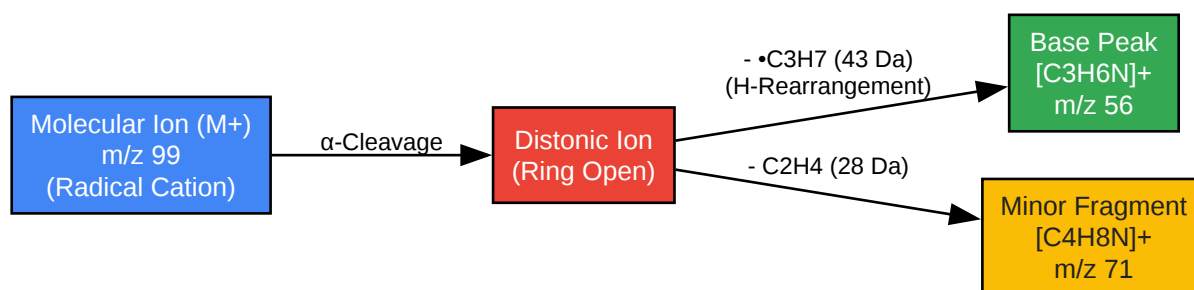
Substituents on the nitrogen atom alter the fragmentation landscape by stabilizing the radical cation or offering competing cleavage sites.

- N-Methylazepane (MW 113):

- The ring-opening pathway persists, but the inductive effect of the methyl group stabilizes the iminium ion.
- Key Ions: m/z 112 (M-1, loss of -H), m/z 98 (loss of methyl radical), and m/z 70 (analogous to the m/z 56 fragment in unsubstituted azepane, shifted by +14 Da).

Visualization: Azepane EI Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the azepane ring under Electron Impact.



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Caption: Figure 1. EI fragmentation pathway of azepane showing the formation of the characteristic m/z 56 base peak via propyl radical loss.

ESI-CID Fragmentation Patterns (Soft Ionization)

In LC-MS/MS workflows using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the fragmentation is charge-driven (even-electron species).

Protonation and Ring Opening[2]

- Precursor:

(m/z 100 for azepane).[1]

- Mechanism: Protonation occurs on the nitrogen.[1] CID energy causes heterolytic ring opening via inductive cleavage.[1]

- Primary Loss: Elimination of ammonia (, 17 Da) is common in acyclic amines but restricted in cyclic amines unless the ring opens first.
- Dominant Pathway: Loss of alkenes (retro-ene-like reactions).[1]
 - .
 - For Azepane: m/z 100
m/z 72 (Loss of ethylene).[1]

Diagnostic Ions for Drug Screening

When analyzing complex drugs containing an azepane ring (e.g., Setastine), the azepane moiety often generates low-mass diagnostic ions that confirm the presence of the 7-membered ring.

Compound Class	Precursor Ion	Characteristic Fragment (m/z)	Neutral Loss	Mechanism
Azepane	100	72, 58	,	Ring contraction
N-Methylazepane	114	83, 58	(rearrangement)	N-C bond cleavage
N-Acylazepane	Varies	112 (Acylium)	Azepane neutral loss	Amide bond cleavage

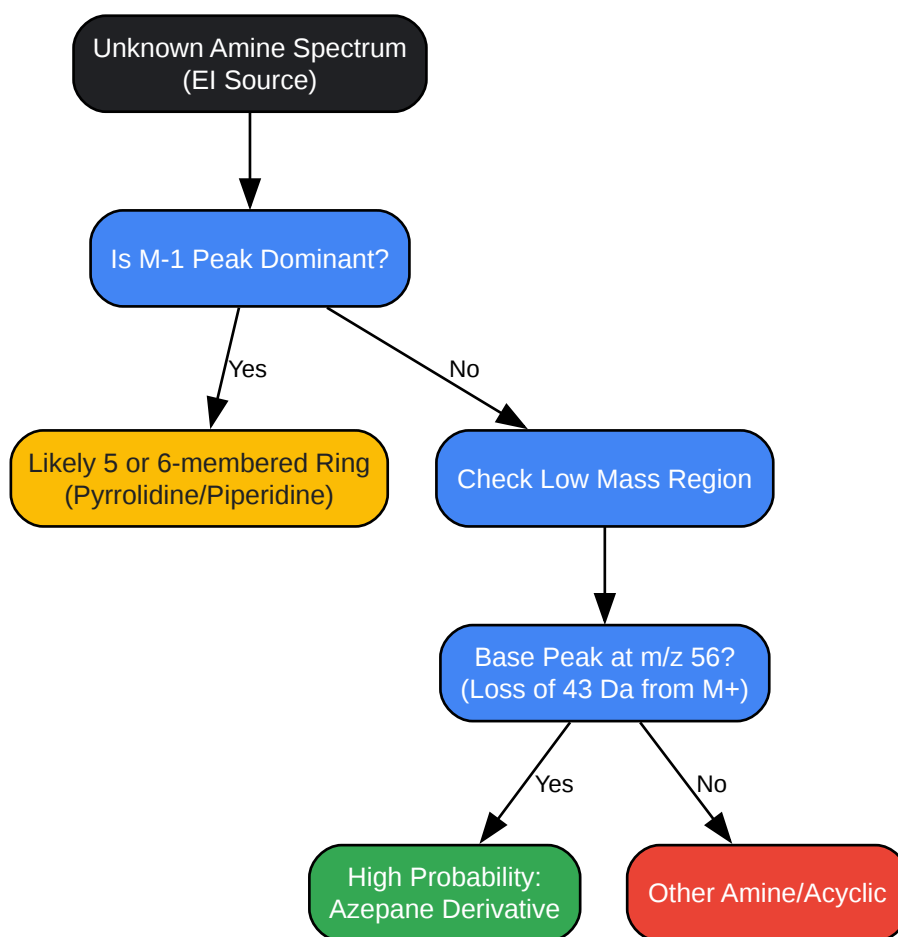
Comparative Analysis: Ring Size Effects

The size of the saturated nitrogen heterocycle dictates the stability of the molecular ion and the dominant neutral loss.

Feature	Pyrrolidine (5-mem)	Piperidine (6-mem)	Azepane (7-mem)
Molecular Weight	71	85	99
Base Peak (EI)	m/z 70 (M-1)	m/z 84 (M-1) or 57	m/z 56 (M-43)
Dominant Mechanism	Ring opening + -cleavage (H loss)	Ring opening + loss	Ring opening + loss
Stability	High (Rigid)	Moderate	Low (Flexible)
Diagnostic Logic	Strong M-1 indicates stability.[2]	Competition between M-1 and ring fragmentation.[1]	Absence of strong M-1; dominance of low mass fragments.[1]

Visualization: Decision Tree for Structural Elucidation

Use this logic flow to distinguish azepane derivatives from other cyclic amines in unknown samples.



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Caption: Figure 2. Decision tree for distinguishing azepane rings based on EI spectral intensity ratios.

Experimental Protocol: Characterization Workflow

To generate reproducible fragmentation data for azepane derivatives, follow this self-validating protocol.

A. Sample Preparation[1][5]

- Solvent: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).
- Dilution: Dilute 1:100 with 0.1% Formic Acid in water (for ESI) or Ethyl Acetate (for GC-EI).

B. GC-MS Configuration (EI Validation)

- Column: HP-5MS (30m x 0.25mm, 0.25 μ m).[1]
- Carrier Gas: Helium at 1.0 mL/min.[1]
- Temp Program: 50°C (1 min)
10°C/min
280°C.
- Source: 230°C, 70 eV.[1]
- Validation Check: Inject a Hexamethyleneimine standard. Verify Base Peak is m/z 56.[1] If m/z 99 > m/z 56, source temperature may be too low, reducing fragmentation efficiency.[1]

C. LC-MS/MS Configuration (ESI Validation)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]
- Mobile Phase: A: H₂O + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1]
- Ionization: ESI Positive Mode.
- Collision Energy (CE): Ramp 10–40 eV.[1]
- Validation Check: Monitor the transition 100
72 (Loss of 28 Da). This confirms the ring-opening capability of the system.

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